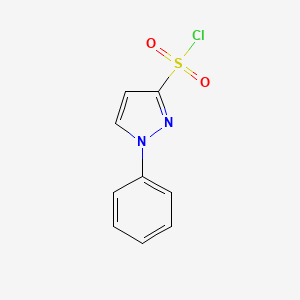

1-phenyl-1H-pyrazole-3-sulfonyl chloride

Description

Properties

IUPAC Name |

1-phenylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDLDMNAIBMCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Sulfonation Step :

-

Chlorination Step :

-

Thionyl chloride (SOCl₂, 20 mmol) is added to the reaction mixture at 60°C.

-

Stirring continues for 2–4 hours to convert the sulfonic acid to the sulfonyl chloride.

-

The crude product is purified via column chromatography (hexane/ethyl acetate) or recrystallization, yielding 60–75% of the target compound.

-

Key Considerations

-

Temperature Control : Excessive heat during chlorosulfonic acid addition risks decomposition, necessitating slow addition at 0°C.

-

Solvent Choice : Chloroform or dichloromethane minimizes side reactions compared to polar solvents.

Direct Sulfonation of 1-Phenyl-1H-pyrazole

An alternative route sulfonates the parent pyrazole ring directly, bypassing the need for an amine precursor. This method is advantageous for scalability but requires precise regiocontrol to ensure sulfonation at the 3-position.

Reaction Protocol

-

Sulfonation :

-

Chlorination :

Regioselectivity Challenges

The pyrazole ring’s electron-rich nature directs sulfonation to the 3- or 5-position. Studies show that steric hindrance from the phenyl group favors sulfonation at the 3-position, achieving >80% regioselectivity under optimized conditions.

Optimization of Reaction Conditions

Temperature and Stoichiometry

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| ClSO₃H Equivalents | 3.0–4.0 eq | Maximizes sulfonation |

| SOCl₂ Equivalents | 2.0–2.5 eq | Ensures complete chlorination |

| Reaction Temperature | 60–70°C | Balances rate and decomposition |

Higher chlorosulfonic acid equivalents improve conversion but increase byproducts like sulfones. Excess thionyl chloride ensures quantitative chlorination of the sulfonic acid intermediate.

Solvent Effects

Non-polar solvents (e.g., chloroform) enhance regioselectivity by stabilizing the transition state, while polar aprotic solvents (e.g., DMF) accelerate sulfonation but reduce selectivity.

Comparative Analysis of Synthesis Routes

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Amine Sulfonation | 1-Phenyl-1H-pyrazol-3-amine | 60–75 | ≥95 | Moderate |

| Direct Sulfonation | 1-Phenyl-1H-pyrazole | 70–85 | ≥90 | High |

Advantages of Direct Sulfonation :

-

Fewer synthetic steps.

-

Higher yields due to simplified purification.

Limitations :

Mechanistic Insights

Electrophilic Aromatic Substitution

Chlorosulfonic acid generates the electrophilic ClSO₃⁺ species, which attacks the electron-rich pyrazole ring. The phenyl group’s steric bulk directs sulfonation to the 3-position, forming a sulfonic acid intermediate. Subsequent treatment with SOCl₂ replaces the hydroxyl group with chlorine, yielding the sulfonyl chloride.

Chemical Reactions Analysis

1-phenyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.

Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

1-Phenyl-1H-pyrazole derivatives have been investigated for their anticancer properties. Research indicates that pyrazole compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression. For instance, derivatives of 1-phenyl-1H-pyrazole have shown promising results against prostate (PC-3) and colon (HT-29) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Certain 1-phenyl-1H-pyrazole derivatives have been identified as selective COX-2 inhibitors, showing significant promise as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs .

Synthesis Methodologies

2.1 Synthetic Routes

Various synthetic strategies have been developed to produce 1-phenyl-1H-pyrazole-3-sulfonyl chloride and its derivatives:

- Condensation Reactions: The synthesis often involves the condensation of hydrazine derivatives with carbonyl compounds, leading to the formation of pyrazoles. This method allows for the introduction of diverse substituents at various positions on the pyrazole ring, enhancing biological activity .

- Sulfonation Reactions: The introduction of sulfonyl chloride groups can be achieved through electrophilic aromatic substitution or direct sulfonation techniques, providing a pathway to synthesize sulfonamide derivatives that exhibit enhanced pharmacological properties .

3.1 Mechanism of Action

The biological activity of 1-phenyl-1H-pyrazole derivatives is often linked to their ability to interact with specific molecular targets:

- VEGFR Inhibition: Some studies have shown that pyrazole derivatives can inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial in angiogenesis and tumor growth .

- NAAA Inhibition: Recent research has explored the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), highlighting a novel mechanism for managing inflammatory responses through pyrazole-based compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-phenyl-1H-pyrazole-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites in biological molecules, such as amino groups in proteins. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-Methyl-1H-Pyrazole-3-Sulfonyl Chloride

- Molecular Formula : C$4$H$5$ClN$2$O$2$S

- Molecular Weight : 180.61 g/mol

- Key Differences: Replacing the phenyl group with a methyl group reduces steric bulk and electron-withdrawing effects.

- Safety Data : Classified with hazard H314 (causes severe skin burns), requiring storage under inert atmosphere at 2–8°C .

1-Ethyl-1H-Pyrazole-3-Sulfonyl Chloride

- Molecular Formula : C$5$H$7$ClN$2$O$2$S

- Molecular Weight : 194.64 g/mol

- Key Differences : The ethyl group introduces slightly greater steric hindrance compared to methyl, which may slow reaction kinetics. Its PubChem CID (66509456) and MDL number (MFCD21647165) facilitate sourcing distinctions .

1-[3-(Trifluoromethyl)phenyl]-1H-Pyrazole-4-Sulfonyl Chloride

- Molecular Formula : C${10}$H$6$ClF$3$N$2$O$_2$S

- Molecular Weight : 298.68 g/mol

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the sulfonyl chloride. The sulfonyl group at the 4-position (vs. 3 in the target compound) alters regioselectivity in reactions .

Functional Group Modifications

1-Methyl-4-Nitro-1H-Pyrazole-3-Sulfonyl Chloride

- Molecular Formula : C$4$H$4$ClN$3$O$4$S

- Molecular Weight : 225.61 g/mol

- Key Differences : The nitro group at the 4-position significantly increases electrophilicity, making this compound highly reactive toward nucleophiles. However, steric and electronic effects may limit solubility .

1-(Difluoromethyl)-3-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

- Molecular Formula : C$5$H$5$ClF$2$N$2$O$_2$S

- Molecular Weight : 230.62 g/mol

Data Table: Structural and Physicochemical Comparison

Biological Activity

1-Phenyl-1H-pyrazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in various fields, supported by data tables and case studies.

1-Phenyl-1H-pyrazole-3-sulfonyl chloride is synthesized through the reaction of 1-phenyl-1H-pyrazole with chlorosulfonic acid. The resulting sulfonyl chloride group enhances the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

The biological activity of 1-phenyl-1H-pyrazole-3-sulfonyl chloride is attributed to its ability to interact with multiple biological targets:

- Target Interaction : The compound can undergo nucleophilic and electrophilic substitution reactions, leading to interactions with proteins and enzymes involved in various biochemical pathways.

- Biochemical Pathways : It has been shown to affect pathways related to inflammation, cancer metabolism, and microbial resistance. For instance, it can modulate the activity of lactate dehydrogenase (LDH), an enzyme critical in cancer cell metabolism .

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Case Studies

Several studies have highlighted the efficacy of 1-phenyl-1H-pyrazole-3-sulfonyl chloride in various applications:

- Cancer Research : A study demonstrated that this compound significantly inhibited LDH activity in pancreatic cancer cells (MiaPaCa2), leading to reduced glycolysis and lactate production. This suggests its potential as a therapeutic agent in cancer treatment .

- Inflammatory Disorders : Research indicated that 1-phenyl-1H-pyrazole-3-sulfonyl chloride could effectively reduce the secretion of pro-inflammatory cytokines by inhibiting the NLRP3 inflammasome pathway. This positions it as a candidate for treating diseases characterized by chronic inflammation .

Comparative Analysis

To better understand the unique properties of 1-phenyl-1H-pyrazole-3-sulfonyl chloride, it can be compared with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | Methyl group at C5 | Altered reactivity; potential anti-inflammatory effects |

| 1-Phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride | Pyrrole ring instead of pyrazole | Different chemical properties; potential anticancer activity |

| 1-Phenyl-1H-pyrazole-4-sulfonyl chloride | Sulfonyl group at C4 | Varying reactivity; potential for enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-1H-pyrazole-3-sulfonyl chloride, and how can its purity be validated?

- Methodology : The compound is typically synthesized via sulfonylation of the parent pyrazole. For example, sulfonyl chloride derivatives are prepared using chlorosulfonic acid or thionyl chloride under controlled conditions. Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. Comparative analysis of H and C NMR spectra with literature data ensures structural fidelity. Melting point determination (e.g., 36–39°C for analogous sulfonyl chlorides) and mass spectrometry (MS) further confirm identity .

Q. What safety protocols are critical when handling 1-phenyl-1H-pyrazole-3-sulfonyl chloride in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions.

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention. Do not induce vomiting if ingested .

Q. Which spectroscopic techniques are most reliable for characterizing sulfonyl chloride derivatives?

- Methodology :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while C NMR confirms sulfonyl group presence (C-SOCl near δ 125–135 ppm).

- FT-IR : Strong absorption bands at 1170 cm (asymmetric S=O stretch) and 1360 cm (symmetric S=O stretch).

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-phenyl-1H-pyrazole-3-sulfonyl chloride?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., CuSO) to accelerate sulfonylation. In triazole-pyrazole hybrid syntheses, Cu(I) catalysts improved yields by 20–30% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity. A 1:1 THF/water mixture increased reaction efficiency in analogous syntheses .

- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation. Higher temperatures (>80°C) may degrade sulfonyl chloride .

Q. How should researchers address contradictions in reported melting points or spectral data for sulfonyl chlorides?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Measure precise melting points and compare with literature. For example, 1-methyl-1H-pyrazole-3-sulfonyl chloride shows mp 36–39°C, but batch-dependent impurities may alter results .

- Reproducibility Trials : Repeat syntheses under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to isolate compound-specific properties.

- Cross-Validation : Use multiple techniques (e.g., NMR, X-ray crystallography) to resolve discrepancies in spectral assignments .

Q. What strategies are effective in designing biological assays for sulfonyl chloride derivatives?

- Methodology :

- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., proteases), as sulfonyl chlorides act as electrophilic inhibitors.

- Kinetic Assays : Monitor inhibition via fluorescence-based substrates (e.g., fluorogenic peptide libraries) at pH 7.4 and 37°C.

- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) and correlate with anti-proliferative activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.